molecular formula C21H24O2 B160801 1-(Cyclohexylidene(4-methoxyphenyl)methyl)-4-methoxybenzene CAS No. 10218-57-2

1-(Cyclohexylidene(4-methoxyphenyl)methyl)-4-methoxybenzene

Cat. No. B160801
Key on ui cas rn: 10218-57-2
M. Wt: 308.4 g/mol
InChI Key: DSKROVAOMFMFPL-UHFFFAOYSA-N
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Patent
US05397802

Procedure details

The Grignard reaction of p-bromoanisole (15.0 g, 0.080 mol) and methyl cyclohexane carboxylate (Compound 26) (5.7 g, 0.040 mol) afforded the carbinol (Compound 27) which upon dehydration yielded a yellow solid. Recrystallized from absolute EtOH yielded 8.0 g (65%) of a colorless solid, mp 106°-107° C. (MIQUEL, J -F., WAHLSTAM, H., OLSSON, K. AND SUNDBECK, B. (1963), "Synthesis of unsymmetrical diphenylalkenes", Journal of Medicinal Chemistry, 6, 774), 109°-110° C. 1H NMR (CDCl3) δ 1.70 (broad s, 10H, cyclohexyl), 3.70 (s, 6H, OCH3), 7.07 (dd, 8H, ArH).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
colorless solid
Quantity
8 g
Type
reactant
Reaction Step Two
[Compound]
Name
diphenylalkenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][CH:3]=1.[CH:10]1([C:16](OC)=O)[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1.[CH3:20][OH:21]>>[CH3:9][O:8][C:5]1[CH:6]=[CH:7][C:2]([C:16]([C:10]2[CH:11]=[CH:12][C:13]([O:21][CH3:20])=[CH:14][CH:15]=2)=[C:2]2[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]2)=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)OC
Name
Quantity
5.7 g
Type
reactant
Smiles
C1(CCCCC1)C(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)C(=O)OC
Step Two
Name
colorless solid
Quantity
8 g
Type
reactant
Smiles
Name
diphenylalkenes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
yielded a yellow solid
CUSTOM
Type
CUSTOM
Details
Recrystallized from absolute EtOH
CUSTOM
Type
CUSTOM
Details
yielded

Outcomes

Product
Name
Type
Smiles
COC1=CC=C(C=C1)C(=C1CCCCC1)C1=CC=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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